Halothane nitrous oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

39298-15-2 |

|---|---|

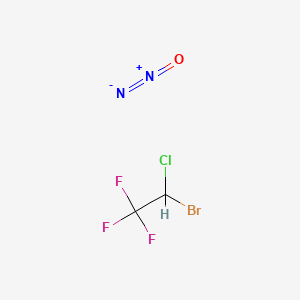

Molecular Formula |

C2HBrClF3N2O |

Molecular Weight |

241.39 g/mol |

IUPAC Name |

2-bromo-2-chloro-1,1,1-trifluoroethane;nitrous oxide |

InChI |

InChI=1S/C2HBrClF3.N2O/c3-1(4)2(5,6)7;1-2-3/h1H; |

InChI Key |

CYYHGESEUSOULR-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)(Cl)Br.[N-]=[N+]=O |

Origin of Product |

United States |

Historical Trajectories in Anesthetic Chemical Research

Evolution of General Anesthesia Research Paradigms

The early exploration into general anesthesia was characterized by a focus on non-specific mechanisms. In the late 19th and early 20th centuries, researchers sought a universal explanation for how a diverse group of chemicals could induce a state of anesthesia. wikipedia.orgwoodlibrarymuseum.org This led to the development of theories based on the physical properties of the anesthetic agents themselves.

A pivotal moment in this era was the independent work of Hans Horst Meyer and Charles Ernest Overton at the turn of the 19th century. nih.govu-tokyo.ac.jp They discovered a strong correlation between the potency of an anesthetic and its solubility in lipids, specifically olive oil. nih.govwikipedia.org This observation, known as the Meyer-Overton correlation, became a cornerstone of early anesthesia research. nih.govresearchgate.net It suggested that anesthetics acted by dissolving in the fatty components of nerve cells, thereby disrupting their function. wikipedia.orggreymattersjournal.org

This "lipid theory" of anesthesia proposed that the mechanism was non-specific; the potency of an anesthetic was determined not by its specific chemical structure, but by its ability to accumulate in the lipid bilayer of neurons. wikipedia.org Several hypotheses emerged from this central idea, including theories that anesthetics caused membrane expansion, increased membrane fluidity, or altered lateral pressure within the cell membrane, all of which were thought to indirectly affect the function of crucial membrane proteins like ion channels. nih.govwikipedia.orgacs.org For nearly a century, these lipid-based theories dominated the field, guiding research and the understanding of anesthetic action. greymattersjournal.org

Key Milestones in Halothane (B1672932) and Nitrous Oxide Scientific Investigation

The development of specific anesthetic agents like nitrous oxide and halothane marked significant milestones in medical history, each with its own unique path of discovery and investigation.

Nitrous Oxide: The journey of nitrous oxide began in 1772 when the English chemist and natural philosopher Joseph Priestley first synthesized the gas, which he called "dephlogisticated nitrous air." ebsco.comnih.govwikipedia.orgmyadlm.org Initially, Priestley was exploring its potential as a preservative. ebsco.com It was Sir Humphry Davy who, in the late 1790s, began to systematically investigate the physiological effects of inhaling the gas. nih.govpocketdentistry.com In his 1800 publication, Davy described the euphoric and analgesic effects of nitrous oxide, coining the term "laughing gas" and noting its potential for use in surgical operations. wikipedia.organeskey.comnysora.com

Despite Davy's insights, another four decades passed before nitrous oxide was used clinically for anesthesia. wikipedia.org In 1844, an American dentist named Horace Wells witnessed a public demonstration where a participant under the influence of nitrous oxide injured his leg but felt no pain. myadlm.orgpocketdentistry.com The next day, Wells had a colleague extract one of his own teeth while he inhaled the gas, experiencing a painless procedure. wikipedia.orgmyadlm.org This marked the first clinical use of nitrous oxide as an anesthetic, primarily finding its niche in dental procedures. ebsco.comwikipedia.org

Halothane: Halothane emerged from a new era of targeted chemical synthesis. In 1951, Charles W. Suckling at the Widnes Laboratory of Imperial Chemical Industries (ICI) in England synthesized the halogenated hydrocarbon. wikidoc.orgwikipedia.organeskey.com This development was part of a broader effort to create non-flammable, potent anesthetic agents to replace older, more hazardous compounds like diethyl ether and cyclopropane. wikidoc.orgwoodlibrarymuseum.org The commercial synthesis process involved reacting trichloroethylene (B50587) with hydrogen fluoride (B91410) and then with bromine to produce halothane. wikidoc.orgwikipedia.org

Following its synthesis, halothane was first used clinically in 1956 by M. Johnstone in Manchester. wikidoc.orgwikipedia.org It quickly gained popularity due to its non-flammability, rapid onset of action, and smooth induction of anesthesia. aneskey.comwoodlibrarymuseum.org Approved for medical use in the United States in 1958, halothane became one of the most widely used inhalation anesthetics worldwide for several decades. wikipedia.orgwoodlibrarymuseum.org The introduction of halothane spurred further research into halogenated anesthetics, leading to the development of newer agents like enflurane, isoflurane, and sevoflurane (B116992) in the following decades. wikidoc.orgnih.gov

Key Milestones in Anesthetic Investigation

| Year | Event | Key Figure(s) | Significance |

|---|---|---|---|

| 1772 | Synthesis of Nitrous Oxide (N₂O). ebsco.comnih.govmyadlm.org | Joseph Priestley | Discovery of the chemical compound. |

| 1800 | Publication on the analgesic and euphoric effects of N₂O. wikipedia.orgpocketdentistry.com | Humphry Davy | First suggestion of its potential for surgical pain relief. |

| 1844 | First clinical use of N₂O as an anesthetic in dentistry. wikipedia.orgpocketdentistry.com | Horace Wells | Pioneered the clinical application of anesthesia. |

| 1899-1901 | Independent publications on the lipid solubility-anesthetic potency correlation. wikipedia.org | Hans Horst Meyer & Charles Ernest Overton | Established the foundational "lipid theory" of anesthesia. |

| 1951 | Synthesis of Halothane. wikidoc.orgwikipedia.org | Charles W. Suckling (ICI) | Created a potent, non-flammable anesthetic. |

| 1956 | First clinical use of Halothane. wikidoc.orgwikipedia.org | M. Johnstone | Introduction of a new generation of inhaled anesthetics. |

Paradigm Shift from Non-Specific to Specific Molecular Interaction Theories in Anesthesiology Research

While the Meyer-Overton correlation and the lipid theory provided a valuable framework for nearly a century, accumulating evidence began to reveal their limitations, prompting a major paradigm shift in anesthesiology research. wikipedia.orggreymattersjournal.org The central challenge to the non-specific lipid theory was the discovery of compounds that were highly lipid-soluble but possessed weak or no anesthetic properties, known as nonimmobilizers. nih.gov This suggested that factors beyond simple lipid solubility were at play.

The turning point came in the early 1980s with the work of Nicholas P. Franks and William R. Lieb. wikipedia.org They demonstrated that general anesthetics could inhibit the function of a soluble, lipid-free protein—firefly luciferase—at concentrations that directly correlated with their anesthetic potencies. nih.govwikipedia.orgnih.gov This was a landmark finding, as it showed that a protein could be a direct target for anesthetic action, independent of the lipid membrane. wikipedia.orgnih.gov

This discovery catalyzed the shift from non-specific lipid-based theories to more specific protein-based theories of anesthesia. greymattersjournal.orgresearchgate.netsouthampton.ac.uk The new paradigm proposed that anesthetics exert their effects by binding directly to specific sites on sensitive proteins, particularly ligand-gated ion channels and receptors in the central nervous system. wikipedia.orgresearchgate.net This model aligns with the "lock-and-key" concept of drug-receptor interaction first proposed by Paul Ehrlich. wikipedia.org

Subsequent research, aided by advances in molecular biology and genetic engineering, has identified several key protein targets. wikipedia.org The gamma-aminobutyric acid type A (GABA-A) receptor, a major inhibitory neurotransmitter receptor in the brain, is now considered a crucial target for many anesthetics, including halothane. wikipedia.orgpnas.orgelsevier.es The binding of anesthetics to these receptors enhances their inhibitory function, leading to the state of general anesthesia. Unlike the broad, physical disruption proposed by lipid theories, the protein theory posits a much more selective interaction, where anesthetics bind to specific hydrophobic pockets on these protein targets, altering their conformation and function. wikipedia.orgnih.gov

Theories of Anesthetic Action

| Theory | Proposed Mechanism | Key Evidence | Nature of Interaction |

|---|---|---|---|

| Non-Specific (Lipid Theory) | Anesthetics dissolve in the neuronal lipid bilayer, causing a general perturbation (e.g., expansion, increased fluidity) that indirectly alters protein function. wikipedia.orggreymattersjournal.org | Meyer-Overton correlation: anesthetic potency is proportional to lipid solubility. nih.gov | Physical, Non-Specific |

| Specific (Protein Theory) | Anesthetics bind directly to specific sites (e.g., hydrophobic pockets) on target proteins, such as ion channels (GABA-A receptors), directly modulating their activity. wikipedia.orgresearchgate.net | Anesthetic inhibition of soluble proteins (luciferase) nih.gov; identification of specific binding sites on receptors. elsevier.es | Chemical, Specific |

Mechanistic Investigations of Halothane and Nitrous Oxide at Molecular and Cellular Levels

Cellular and Subcellular Target Identification in Non-Clinical Models

The anesthetic effects of halothane (B1672932) and nitrous oxide are underpinned by their interactions with a variety of molecular and cellular targets. Research in non-clinical models has been instrumental in identifying these targets, which primarily include ion channels and specific proteins. These interactions alter neuronal excitability and synaptic transmission, leading to the state of general anesthesia.

Ion Channel Modulation Studies

Halothane has been shown to inhibit voltage-gated calcium channels (VGCCs), which contributes to its anesthetic effects. In cardiac tissue, halothane depresses contractility by inducing a conformational change in L-type calcium channels, thereby reducing calcium influx. nih.gov Studies in clonal pituitary (GH3) cells have demonstrated that halothane reversibly reduces both low-voltage-activated (T-type) and high-voltage-activated calcium currents. nih.gov This inhibition of calcium currents is more potent than its effects on other voltage-dependent channels, such as sodium and potassium channels. nih.gov

Nitrous oxide also modulates VGCCs, with a notable selectivity for the CaV3.2 T-type calcium channel isoform. nih.govnih.govresearchgate.net This inhibition of CaV3.2 channels, which are highly expressed in pain pathways, is thought to be a key mechanism behind the analgesic properties of nitrous oxide. nih.govresearchgate.net The interaction is believed to involve a unique histidine residue (H191) on the CaV3.2 channel, which participates in a metal binding site that may interact with nitrous oxide to produce reactive oxygen species, leading to channel inhibition. nih.gov In contrast to its effects on T-type channels, nitrous oxide has little to no effect on high-voltage-activated (HVA) calcium currents at subanesthetic concentrations. nih.gov While some studies suggest nitric oxide (a different molecule) can potentiate L-type and P/Q-type channels, the direct effects of nitrous oxide on these specific HVA channels are less clear and generally considered minimal. plos.orgmdpi.com

A significant component of the mechanism of action for both halothane and nitrous oxide involves the activation of two-pore domain potassium (K2P) channels. These channels contribute to the resting membrane potential of neurons, and their activation leads to hyperpolarization and reduced neuronal excitability.

Halothane activates several members of the K2P channel family, including TREK-1 and TASK channels. nih.govnih.gov The activation of these channels by volatile anesthetics like halothane is a key factor in their immobilizing effects. nih.gov Conversely, halothane has been found to inhibit THIK-1 (tandem pore domain halothane-inhibited K+ channel). nih.gov

GABAA Receptors: Halothane is known to be a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. It enhances the function of these inhibitory channels, leading to increased chloride influx and neuronal hyperpolarization. This potentiation of GABAergic inhibition is a major contributor to the sedative and hypnotic effects of halothane. nih.govdrugbank.com Specifically, halothane has been shown to slow the dissociation of GABA from the receptor, thereby prolonging inhibitory postsynaptic currents. nih.gov

NMDA Receptors: Both halothane and nitrous oxide inhibit the function of N-methyl-D-aspartate (NMDA) receptors, which are excitatory ligand-gated ion channels. nih.govdrugbank.comnih.govnih.gov The antagonism of NMDA receptors is a primary mechanism for the analgesic effects of nitrous oxide. mdpi.comdrugbank.comwustl.edu Studies have shown that nitrous oxide's behavioral effects in simpler organisms are dependent on NMDA receptors. mdpi.com Halothane also inhibits NMDA receptors, which contributes to its anesthetic properties. drugbank.comnih.govnih.gov

Nicotinic Acetylcholine (B1216132) Receptors: Halothane and nitrous oxide both inhibit neuronal nicotinic acetylcholine (nACh) receptors. nih.govnih.govnih.govresearchgate.net Halothane has been shown to suppress different subtypes of nAChRs in rat cortical neurons, with a higher potency for the α4β2-type over the α7-type. nih.gov This inhibition is thought to occur through a flickering block of the open channel. nih.gov Nitrous oxide also inhibits nACh receptors in a noncompetitive and voltage-independent manner, which may contribute to its anesthetic effects. nih.govnih.gov

Protein Interaction and Binding Site Characterization

| Compound | Target | Action |

| Halothane | Voltage-Gated Calcium Channels (L-type, T-type) | Inhibition |

| Nitrous Oxide | CaV3.2 T-type Calcium Channels | Selective Inhibition |

| Halothane | K2P channels (TREK-1, TASK) | Activation |

| Halothane | THIK-1 K2P channel | Inhibition |

| Nitrous Oxide | TREK-1 K2P channel | Activation |

| Halothane | GABAA Receptors | Positive Allosteric Modulation |

| Halothane | NMDA Receptors | Inhibition |

| Nitrous Oxide | NMDA Receptors | Antagonism |

| Halothane | Nicotinic Acetylcholine Receptors (α4β2 > α7) | Inhibition |

| Nitrous Oxide | Nicotinic Acetylcholine Receptors | Inhibition |

| Nitrous Oxide | Hemoglobin | Decreased Oxygen Affinity (in vitro) |

Enzyme Activity Modulation (e.g., Papain, Glyceraldehyde-3-phosphate Dehydrogenase)

The functional activities of enzymes are susceptible to modulation by anesthetic agents. Research into the effects of halothane and nitrous oxide has revealed alterations in the catalytic activity of specific enzymes, providing insights into their broader physiological impacts.

Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH): While direct studies on the combined effect of halothane and nitrous oxide on GAPDH are limited, the role of nitric oxide (NO) in modifying GAPDH activity is well-documented. Nitric oxide can induce the S-nitrosylation of a critical cysteine residue within the active site of GAPDH. This modification can lead to the inactivation of the enzyme and has been implicated in the induction of apoptosis. Given that some of the effects of nitrous oxide are mediated through nitric oxide pathways, it is plausible that nitrous oxide could indirectly influence GAPDH activity.

Glucose-6-Phosphate Dehydrogenase (G6PDH): Studies on the effects of repeated halothane anesthesia in animal models have demonstrated a biphasic impact on G6PDH activity. Initially, a decrease in both erythrocyte and liver G6PDH activity is observed. However, with continued exposure, the enzyme's activity has been shown to increase significantly.

There is a lack of specific research findings on the direct modulation of papain activity by either halothane or nitrous oxide in the reviewed literature.

Hydrophobic Cavity Occupation within Protein Structures

A key mechanism by which both halothane and nitrous oxide are thought to exert their effects is through their interaction with and occupation of hydrophobic cavities within protein structures. These small, non-polar pockets are critical for protein folding, stability, and function.

Infrared spectroscopic studies have provided direct evidence that nitrous oxide molecules can occupy sites within the interior of various proteins. nih.gov Three distinct types of hydrophobic sites have been characterized: one near peptide bond carbonyls, another near aromatic structures like the side chains of phenylalanine and tyrosine, and a third in non-polar, alkane-like environments formed by residues such as leucine (B10760876), isoleucine, and valine. nih.gov The occupation of these cavities by nitrous oxide can induce conformational changes in proteins. nih.gov

Similarly, halothane has been shown to bind to the hydrophobic interior of a synthetic tetra-alpha-helix-bundle protein. frontiersin.org This binding is dependent on the tertiary and quaternary structure of the protein, indicating a specific interaction with the folded protein's hydrophobic core. frontiersin.org The occupation of these hydrophobic pockets by anesthetic molecules can interfere with normal protein function, providing a plausible mechanism for their anesthetic effects.

Intracellular Signaling Cascade Modulation (e.g., Mitogen-Activated Protein Kinase Pathway)

Intracellular signaling pathways are essential for transmitting signals from the cell surface to the nucleus, leading to changes in cellular function. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to a wide range of stimuli.

Research has shown that volatile anesthetics can modulate the p38 MAPK signaling cascade. nih.gov For instance, halothane has been observed to augment the activation of p38 MAPK induced by lipopolysaccharide (LPS) and tumor necrosis factor (TNF). nih.gov However, it does not appear to enhance p38 MAPK activation induced by interleukin-1 (IL-1). nih.gov This differential modulation suggests that the targets of anesthetics within this pathway are not singular and that these agents can regulate them in a stimulus-dependent manner. nih.gov

Furthermore, the p38 MAPK pathway is involved in the transcriptional activation of the inducible nitric-oxide synthase (iNOS) gene. researchgate.net This provides a potential link between the modulation of this signaling cascade by halothane and the known effects of nitrous oxide that are mediated by nitric oxide.

Gene Transcription and Regulation Dynamics

The administration of halothane and nitrous oxide can influence the fundamental processes of gene transcription and regulation. Studies have indicated that volatile anesthetics can modulate gene expression in various cell types in a unique and time-dependent manner. nih.gov

The co-administration of halothane and nitrous oxide has been shown to have a synergistic effect in the production of nuclear abnormalities in dividing cells. researchgate.netnih.gov In studies with Chinese hamster fibroblasts, the combination of halothane and nitrous oxide produced a significantly higher percentage of abnormal cells in both interphase and mitosis compared to either agent alone. researchgate.net This suggests a combined impact on the processes that govern nuclear integrity and, by extension, the regulation of genetic material. researchgate.net

In the context of nitrous oxide, research has focused on the transcriptional regulation of genes involved in its metabolism, such as those for nitrous oxide reductase. nih.gov The expression of these genes is controlled by specific transcription factors that are sensitive to environmental signals, including nitric oxide. nih.gov This indicates that the presence of these anesthetic gases can trigger specific gene regulatory networks.

Molecular Mechanisms of Co-administration and Synergistic Interactions

The co-administration of halothane and nitrous oxide can lead to complex interactions at the molecular level, including synergistic and antagonistic effects. Understanding these interactions is crucial for a complete picture of their combined pharmacological profile.

Modulation of Nociceptive Pathways in Non-Clinical Models (e.g., Opioid Peptide Release, Noradrenergic Neuron Activation)

A significant aspect of the action of nitrous oxide involves its modulation of nociceptive, or pain-sensing, pathways. Evidence from non-clinical models indicates that nitrous oxide induces the release of endogenous opioid peptides in the periaqueductal gray area of the midbrain. This, in turn, leads to the activation of descending inhibitory pathways that modulate pain processing in the spinal cord.

The descending noradrenergic inhibitory pathway appears to play a prominent role in the analgesic effects of nitrous oxide. Nitrous oxide has been shown to activate noradrenergic neurons in the brainstem, specifically in the A5, locus coeruleus, and A7 nuclei. This activation is causally linked to its antinociceptive action.

Interestingly, while nitrous oxide exerts its analgesic effects through these pathways, halothane has been shown to antagonize the analgesic effect of nitrous oxide. The co-administration of halothane can inhibit the prolongation of tail-flick latency induced by nitrous oxide in a dose-dependent manner. This suggests a negative interaction between the two agents in the context of analgesia, where halothane may interfere with the neural processes initiated by nitrous oxide.

Interactive Data Table: Effects of Halothane and Nitrous Oxide on Cellular Components

| Cellular Component | Effect of Halothane | Effect of Nitrous Oxide | Synergistic/Antagonistic Effect |

| Enzyme Activity | |||

| Glyceraldehyde-3-phosphate Dehydrogenase | No direct data | Indirectly via NO, can cause S-nitrosylation and inactivation | Not established |

| Glucose-6-Phosphate Dehydrogenase | Biphasic: initial decrease, then increase with prolonged exposure | No direct data | Not established |

| Cytoskeletal Proteins | |||

| Actin | Blocks actin-based motility in dendritic spines | No direct data | Not established |

| Tubulin | Binds to tubulin, may destabilize microtubules | Mentioned as affecting microtubules | Not established |

| Protein Structure | |||

| Hydrophobic Cavities | Occupies hydrophobic interiors of proteins | Occupies hydrophobic sites within proteins | Assumed additive occupation |

| Signaling Pathways | |||

| p38 MAPK Pathway | Augments LPS- and TNF-induced activation | Indirectly linked via iNOS gene activation | Not established |

| Gene Regulation | |||

| Nuclear Integrity | Dose-dependent increase in nuclear abnormalities | No significant effect alone | Synergistic increase in nuclear abnormalities |

| Nociceptive Pathways | |||

| Opioid Peptide Release | No direct data | Induces release in the periaqueductal gray | Halothane antagonizes N2O-induced analgesia |

| Noradrenergic Neurons | No direct data | Activates neurons in the brainstem | Halothane antagonizes N2O-induced analgesia |

Alterations in Neuronal Excitability via In Vivo Electrophysiological Paradigms

The anesthetic effects of halothane and nitrous oxide are rooted in their ability to modulate neuronal excitability, though they achieve this through distinct molecular and cellular mechanisms. In vivo electrophysiological studies have begun to elucidate these differing pathways, highlighting their unique impacts on synaptic transmission and neuronal signaling within the central nervous system.

Nitrous oxide primarily functions as an N-methyl-D-aspartate (NMDA) receptor antagonist. mdpi.com By inhibiting these excitatory glutamate receptors, nitrous oxide effectively dampens excitatory signaling pathways in the central nervous system. mdpi.com Investigations in hippocampal cultures have shown that nitrous oxide can occlude peak NMDA receptor-mediated excitatory currents and mildly depress AMPA receptor-mediated currents. nih.gov These effects appear to be confined to postsynaptic targets, as nitrous oxide did not affect presynaptic factors such as high-voltage–activated calcium currents or the frequency of spontaneous miniature excitatory synaptic currents. nih.gov

Conversely, halothane's impact on neuronal excitability involves different mechanisms. While some anesthetics are known to potentiate GABAA receptor-mediated inhibitory currents, halothane has also been shown to inhibit high-voltage–activated calcium currents, suggesting a potential presynaptic contribution to its anesthetic action. nih.gov Furthermore, research has demonstrated that halothane anesthesia can lead to a drastic, time-dependent increase in nitric oxide (NO) content in the brain cortex and cerebellum. researchgate.net After 30 minutes of 1.5% halothane administration in rats, the NO level in the brain cortex increased to six times that of waking animals. researchgate.net This suggests that halothane may interfere with the regulation of nitric oxide synthase activity, a mechanism not observed with anesthetics like ketamine or pentobarbital. researchgate.net This elevation in NO, a key signaling molecule, represents a significant alteration in the cellular environment that contributes to changes in neuronal excitability. While both compounds ultimately reduce neuronal firing, their actions diverge at the receptor and signaling pathway level.

Table 1: Comparative Effects of Nitrous Oxide and Halothane on Neuronal Signaling

| Feature | Nitrous Oxide | Halothane |

|---|---|---|

| Primary Mechanism | NMDA Receptor Antagonism mdpi.com | Multiple, including potential presynaptic effects and NO pathway modulation nih.govresearchgate.net |

| Effect on Excitatory Synapses | Inhibits NMDA and AMPA receptor-mediated currents nih.gov | Varies; may involve presynaptic inhibition nih.gov |

| Effect on Presynaptic Ca2+ Currents | No reliable effect observed nih.gov | Can inhibit high-voltage–activated calcium currents nih.gov |

| Effect on Nitric Oxide (NO) Levels | Not indicated as a primary mechanism | Drastically increases NO content in the brain cortex and cerebellum researchgate.net |

Effects on Blood-Gas Partition Coefficients and Uptake Kinetics

The speed of anesthetic induction and emergence is heavily influenced by the agent's solubility in the blood and tissues, a property quantified by partition coefficients. The blood-gas partition coefficient, in particular, describes how the anesthetic distributes between the alveolar gas and the blood at equilibrium. A lower coefficient indicates lower blood solubility and thus a faster onset of anesthesia, as less of the agent needs to dissolve in the blood to raise its partial pressure in the brain. nih.gov

Halothane and nitrous oxide exhibit markedly different solubilities. Nitrous oxide has a low blood-gas partition coefficient of 0.47, while halothane is significantly more soluble, with a blood-gas partition coefficient of approximately 2.3 to 2.5. nih.govpharmacology2000.comslideshare.net This means that the induction of anesthesia is faster with nitrous oxide than with halothane when used alone.

When used concurrently, the uptake kinetics of halothane are significantly altered by the presence of nitrous oxide due to two related phenomena: the "concentration effect" and the "second gas effect." The high concentration of nitrous oxide administered leads to its rapid uptake from the alveoli into the blood. This large volume of gas leaving the alveoli transiently increases the concentration of the remaining gases, including halothane. aneskey.comyoutube.com This "concentrating" of the second gas (halothane) steepens the partial pressure gradient from the alveoli to the blood, accelerating its uptake. pharmacology2000.comyoutube.com

Studies have directly confirmed this interaction. Research shows that nitrous oxide decreases the blood/gas partition coefficient of halothane. nih.gov For example, the coefficient for halothane in 100% oxygen was measured at 2.71 +/- 0.05, which decreased to 2.29 +/- 0.05 in a mixture of 30% oxygen and 70% nitrous oxide. nih.gov This change, though small, demonstrably increases the rate of halothane uptake. nih.gov One study investigating arterial halothane levels during anesthesia found a significant increase in these levels in the initial minutes when a higher concentration of nitrous oxide was used, directly demonstrating the clinical relevance of the second gas effect. nih.gov This synergistic interaction allows for a more rapid increase in the arterial partial pressure of halothane than would be achieved if administered with oxygen alone.

Table 2: Blood-Gas Partition Coefficients and Kinetic Interactions

| Compound | Blood-Gas Partition Coefficient | Brain-Blood Partition Coefficient | Interaction Effect |

|---|---|---|---|

| Nitrous Oxide | 0.47 nih.govpharmacology2000.com | 1.1 nih.gov | Its rapid uptake concentrates the second gas (halothane), accelerating its uptake (Second Gas Effect). pharmacology2000.comaneskey.comnih.gov |

| Halothane | 2.30 - 2.5 nih.govpharmacology2000.com | 2.9 nih.gov | Its uptake is accelerated when co-administered with high concentrations of nitrous oxide. nih.gov |

Theoretical and Computational Approaches in Halothane and Nitrous Oxide Research

Physiologically Based Pharmacokinetic Modeling of Anesthetic Uptake and Distribution

Physiologically based pharmacokinetic (PBPK) models are sophisticated mathematical tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds in the body. springernature.com These models are built upon the foundation of actual physiological parameters, such as organ volumes, blood flow rates, and tissue-specific properties, making them distinct from more simplistic compartmental models. springernature.com For volatile anesthetics like halothane (B1672932) and nitrous oxide, PBPK models are particularly useful for predicting their kinetic behavior. nih.govnih.gov

A key advantage of PBPK models is their ability to integrate various physiological and biochemical factors to provide a holistic view of a drug's journey through the body. nih.gov For instance, the PKQuest software is a generic PBPK model that has been successfully applied to model the pharmacokinetics of several volatile solutes, including halothane and nitrous oxide. nih.govnih.gov This model uses a "standard human" set of parameters, which simplifies the modeling process by avoiding the need for detailed, individual-specific organ information. nih.gov The pharmacokinetics of inert volatile solutes can be determined using just two main parameters: the water/air and oil/water partition coefficients. nih.gov

When a solute like halothane is metabolized, additional parameters such as the metabolic liver Km and Vmax must be incorporated into the model. nih.gov Studies have utilized PBPK models to investigate the concentration-dependent metabolism of halothane in rats, revealing sex-specific differences in uptake and metabolism. nih.gov These models have successfully simulated gas-uptake data by incorporating equations that describe the concentration-dependent decrease in hepatic metabolism. nih.gov

PBPK models have also been instrumental in understanding the "second gas effect," where the uptake of a primary anesthetic gas like nitrous oxide can influence the uptake of a second anesthetic, such as halothane. nih.gov Research has shown that altering the concentration of nitrous oxide can significantly increase the arterial levels of halothane during the initial minutes of anesthesia. nih.gov This is a direct demonstration of how one gas can enhance the uptake of another, a phenomenon that has important clinical implications. nih.gov

Table 1: Halothane MAC Values with and without Nitrous Oxide in Infants and Children

| Nitrous Oxide Concentration | Halothane MAC (vol %) |

|---|---|

| 0% (in O2) | 0.94 ± 0.08 |

| 25% | 0.78 ± 0.12 |

| 50% | 0.44 ± 0.10 |

| 75% | 0.29 ± 0.06 |

Data from a study on 51 infants and small children, showing that all concentrations of N2O significantly reduced the MAC of halothane. nih.gov

Molecular Dynamics Simulations for Solute-Solvent and Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the interactions between molecules at an atomic level. mdpi.com These simulations can provide detailed insights into how anesthetic molecules like halothane and nitrous oxide interact with their surrounding environment, including solvent molecules and proteins. mdpi.comnih.govnih.gov

MD simulations have been used to investigate the interaction between halothane and a model ion channel protein. nih.govnih.gov These studies have revealed that halothane localizes within a hydrophobic binding cavity of the protein. nih.govnih.gov The dominant interaction was found to be between the trifluoromethyl group of halothane and the backbone hydrogens of the amino acid residues forming the cavity. nih.govnih.gov This interaction has an indirect effect on spectroscopic probes within the protein, causing a change in the protein's local electrostatic environment. nih.govnih.gov

The study of solute-solvent interactions is also crucial for understanding the behavior of anesthetics. Research on halothane-ammonia complexes in liquid rare gas solutions has provided valuable data on the thermodynamics of these interactions. rsc.org The complexation enthalpy for a 1:1 halothane-ammonia complex was determined in the vapor phase and in liquid xenon and krypton solutions, offering insights into the influence of the solvent on these interactions. rsc.org

For nitrous oxide, quantum-chemical investigations of its interactions with other molecules, such as water and sulfur dioxide, have been performed, though they are less frequent. mdpi.com These studies help to characterize the conformers and spectroscopic constants of these molecular complexes. mdpi.com

Computational Electrostatic Potential Calculations and Molecular Docking Analyses

Computational methods such as electrostatic potential calculations and molecular docking are used to predict and analyze the binding of small molecules to proteins. These techniques are valuable for understanding the mechanisms of anesthetic action at a molecular level.

While specific studies focusing solely on computational electrostatic potential calculations and molecular docking of the "halothane nitrous oxide" compound were not prevalent in the search results, the principles of these methods are widely applied in anesthetic research. mdpi.com For instance, the interaction of anesthetics with various protein receptors is a key area of investigation. mdpi.com

Nitrous oxide is known to act as an NMDA receptor antagonist, distinguishing it from many other volatile anesthetics that primarily target GABA-A receptors. mdpi.com It also interacts with the opioid system, which may contribute to its analgesic effects. mdpi.com Halothane, on the other hand, is known to interact with and activate TREK-1 potassium channels, among other targets. mdpi.com

The combination of halothane and nitrous oxide has been shown to have synergistic effects in producing certain cellular abnormalities. nih.gov Studies on Chinese hamster fibroblasts have demonstrated that the combination of these two agents leads to a significantly higher incidence of abnormal nuclei compared to either agent alone. nih.gov This suggests a complex interaction at the cellular level that goes beyond simple additive effects. nih.gov

Advanced Analytical Methodologies for Halothane and Nitrous Oxide Research

Gas Chromatography Techniques

Gas chromatography (GC) is a powerful analytical method for separating and analyzing volatile compounds. pharmacyjournal.org It is widely employed in environmental science for the detection of pollutants. pharmacyjournal.org In the context of halothane (B1672932) and nitrous oxide, GC techniques are crucial for monitoring their presence in various environments, especially in occupational settings like operating theaters. tubitak.gov.tr

The simultaneous analysis of halothane and nitrous oxide in air samples is critical for assessing exposure levels in environments such as operating rooms. tubitak.gov.tr Gas chromatography provides a robust method for achieving this. capes.gov.br A dual-detection gas chromatography system, employing both a Thermal Conductivity Detector (TCD) and a Flame Ionization Detector (FID), has been successfully used for the low-concentration analysis of these compounds. tubitak.gov.tr This setup allows for the effective separation and quantification of both nitrous oxide and volatile anesthetics like halothane from environmental air samples, which contain high proportions of atmospheric constituents such as carbon dioxide. tubitak.gov.tr

Another approach involves gas chromatography-mass spectrometry (GC-MS) coupled with static headspace sampling for the biomonitoring of exposure to volatile anesthetics, including nitrous oxide and halothane, in urine samples of operating theatre personnel. researchgate.netnih.gov This method is sensitive enough to detect low levels of exposure. researchgate.netnih.gov

The precision of automated gas chromatography procedures for the simultaneous analysis of methane, carbon dioxide, and nitrous oxide in air samples has been reported with a precision of 0.74% for nitrous oxide. researchgate.net

The choice of detector in gas chromatography is paramount for achieving the desired sensitivity and selectivity for halothane and nitrous oxide.

Flame Ionization Detection (FID): The FID is highly sensitive to organic compounds and is well-suited for the quantitative analysis of halothane in concentrations approaching one part per million (ppm). capes.gov.br It exhibits a linear response for halothane. tubitak.gov.tr The operation of an FID is based on the detection of ions formed during the combustion of organic compounds in a hydrogen flame. wikipedia.org The number of ions generated is proportional to the concentration of the organic species. wikipedia.org FIDs are known for their low maintenance, rugged construction, and wide linear and dynamic ranges. wikipedia.org However, they are unable to detect inorganic substances. wikipedia.org

Thermal Conductivity Detection (TCD): The TCD is a universal detector that responds to any gas with a thermal conductivity different from the carrier gas. chromatographyonline.comutoronto.ca It is often used for the analysis of nitrous oxide. tubitak.gov.tr The TCD, however, is generally less sensitive than other detectors for low concentrations. tubitak.gov.tr For nitrous oxide, the limit of detection with a TCD has been reported to be around 40 ppm with a 0.25 ml sample loop. tubitak.gov.tr Manually measuring peak heights instead of areas can lower this detection limit to approximately 10 ppm. tubitak.gov.tr The sensitivity of a TCD is influenced by the difference in thermal conductivity between the analyte and the carrier gas; a greater difference results in a larger response. chromatographyonline.com

Electron Capture Detection (ECD): The ECD is highly sensitive to electronegative compounds and is particularly effective for detecting trace levels of nitrous oxide. thermofisher.comnoaa.gov A frequency-modulated electron capture detector has been found to be highly sensitive to nitrous oxide, although it can be non-linear over the range of 25-1000 ppm. capes.gov.br For the analysis of greenhouse gases, an ECD is used for determining trace levels of N2O. thermofisher.com The sensitivity of ECD allows for the detection of nitrous oxide at very low concentrations, making it suitable for atmospheric analysis. noaa.gov

Interactive Data Table: Detector Performance for Halothane and Nitrous Oxide

| Detector | Analyte | Key Performance Characteristics |

| Flame Ionization Detection (FID) | Halothane | Produces a linear response with a limit of detection of 4.15 ppm and a repeatability of 1.04%. tubitak.gov.tr It is sensitive to concentrations approaching one part per million. capes.gov.br |

| Thermal Conductivity Detection (TCD) | Nitrous Oxide | Produces a linear response with a limit of detection of 40 ppm and a repeatability of 7.34%. tubitak.gov.tr It is insufficiently sensitive for measurements of low concentrations. tubitak.gov.tr |

| Electron Capture Detection (ECD) | Nitrous Oxide | Highly sensitive but can be non-linear over the range of 25-1000 ppm. capes.gov.br Used for determining trace levels of N2O. thermofisher.com |

Environmental Sampling and Trace Atmospheric Analysis Methodologies

Effective environmental monitoring of halothane and nitrous oxide relies on appropriate sampling techniques and highly sensitive analytical methods for trace analysis.

For personal monitoring of occupational exposure, various sampling methods are employed. Active sampling involves the use of an air sample pump to collect hazardous gases and vapors onto a collection medium. skcltd.com For halothane, two standard size charcoal tubes connected in series can be used for sample collection. osha.gov The samples are then desorbed with carbon disulfide and analyzed by gas chromatography. osha.gov Passive samplers, which collect hazardous vapors by diffusion without a pump, are also available. skcltd.com

Trace atmospheric analysis is crucial for understanding the environmental fate and impact of these compounds. mdpi.comresearchgate.net Nitrous oxide is a significant greenhouse gas, and its atmospheric concentrations are continuously monitored. gcms.czescholarship.org Gas chromatography with an electron capture detector (ECD) is a common technique for determining nitrous oxide dry air mole fractions in atmospheric samples. noaa.gov The sensitivity of this method allows for the detection of trace amounts of N2O in the atmosphere. noaa.gov

For the analysis of trace levels of greenhouse gases, including N2O, a GC system with a valve oven, an FID with a methanizer, and an ECD can be used. thermofisher.com The ECD is specifically used for determining trace levels of N2O. thermofisher.com

Spectroscopic Investigations

Spectroscopic techniques provide valuable insights into the molecular interactions of halothane and nitrous oxide, particularly with biological macromolecules like proteins.

Infrared (IR) spectroscopy, especially Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for characterizing the binding of anesthetics to proteins. nih.govspringernature.com It is highly sensitive to conformational changes in proteins upon interaction with other molecules. springernature.com

A comprehensive infrared spectroscopic study of the interactions between nitrous oxide and several proteins, including lysozyme, myoglobin (B1173299), and hemoglobin, has characterized the sites occupied by N2O molecules within these proteins. nih.gov Three types of hydrophobic binding sites for nitrous oxide within proteins have been identified based on the vibrational frequency (ν3) of the bound N2O: nih.govresearchgate.net

A site near peptide bond carbonyls, with ν3 around 2225 cm-1. nih.govresearchgate.net

A site near aromatic residues like phenylalanine and tyrosine, with ν3 around 2219 cm-1. nih.govresearchgate.net

A site in a nonpolar, alkane-like environment provided by residues such as leucine (B10760876), isoleucine, and valine, with ν3 around 2215 cm-1. nih.govresearchgate.net

These studies provide direct evidence that nitrous oxide interacts with and occupies specific sites within the interior of proteins. nih.gov Furthermore, N2O-induced secondary structure changes have been detected in some proteins. nih.gov

Interactive Data Table: Infrared Spectroscopic Characterization of Nitrous Oxide Binding Sites in Proteins

| Vibrational Frequency (ν3) | Inferred Binding Site Environment |

| ~ 2225 cm-1 | Near peptide bond carbonyls. nih.govresearchgate.net |

| ~ 2219 cm-1 | Near benzene-like structures (e.g., phenylalanine, tyrosine side chains). nih.govresearchgate.net |

| ~ 2215 cm-1 | In a nonpolar, alkane-like environment (e.g., side chains of Leu, Ile, Val). nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Studies of Protein Perturbations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-protein and protein-ligand interactions at atomic resolution. springernature.comresearchgate.netfrontiersin.org It can provide information on the binding interfaces and conformational changes induced by binding. frontiersin.org

Specifically, halothane was found to: nih.gov

Shift the equilibrium of chemical exchange in some residues.

Alter the rate of exchange (faster or slower).

Cause the disappearance of motion on the microsecond-millisecond timescale in several residues.

These findings suggest that inhaled general anesthetics like halothane can act on proteins by altering their dynamics, particularly in flexible loop regions that connect different structural elements. nih.gov

Ultrafast Infrared Spectroscopy for Investigating Molecular Dynamics

Ultrafast infrared (IR) spectroscopy has emerged as a powerful technique for probing the molecular dynamics of anesthetic agents like halothane and nitrous oxide on incredibly short timescales. This methodology provides valuable insights into the transient structural changes and energy relaxation pathways of these molecules, which are fundamental to understanding their mechanisms of action at a molecular level.

Recent studies have utilized ultrafast, multi-dimensional IR spectroscopy to elucidate molecular structures on femtosecond (fs) timescales. researchgate.net This approach is versatile and can be applied to samples in various environments. researchgate.net For instance, two-dimensional infrared (2D IR) spectroscopy is a time-resolved method that directly probes the structural degrees of freedom to characterize the dynamics of vibrational spectral diffusion. researchgate.net

In the context of nitrous oxide, ultrafast infrared spectroscopy has been employed to study its binding to model anesthetic targets. The lifetime of the asymmetric fundamental stretching vibration of nitrous oxide (at 2218 cm⁻¹) dissolved in hydrophobic solvents like octanol and olive oil has been measured. arxiv.org These solvents are often used as model systems to assess anesthetic potency. arxiv.org Pump-probe studies at the peak of the vibrational band have yielded lifetimes of 52 ± 1 picoseconds (ps) in octanol and 55 ± 1 ps in olive oil. arxiv.org The similarity in these lifetimes suggests that the energy relaxation of the anesthetic is primarily influenced by the hydrophobic nature of its environment, which is consistent with certain models of anesthetic action. arxiv.org

The sparse intramolecular vibrational level structure of a triatomic molecule like nitrous oxide makes ultrafast vibrational energy relaxation measurements a sensitive probe of solute-solvent interactions. arxiv.org The application of these techniques provides a window into the picosecond-timescale molecular dynamics that may play a role in the molecular mechanism of anesthetic action. arxiv.org

| Solvent | Vibrational Lifetime of Nitrous Oxide (ps) |

| Octanol | 52 ± 1 |

| Olive Oil | 55 ± 1 |

This table presents the vibrational lifetimes of the asymmetric stretch of nitrous oxide in different hydrophobic solvents, as determined by ultrafast infrared spectroscopy.

Development of Electrochemical and Optical Sensor Technologies for Detection

The accurate and real-time detection of halothane and nitrous oxide is crucial in both clinical and research settings. To this end, significant advancements have been made in the development of electrochemical and optical sensor technologies.

Electrochemical Sensors:

Electrochemical sensors offer a versatile approach for the detection of various gaseous compounds, including anesthetics. A novel amperometric sensor has been described for the detection of isoflurane, a related anesthetic, and it has been shown that this device can be extended to detect nitrous oxide. rsc.org This sensor utilizes a channel electrode flow cell with a gas-permeable membrane located upstream of a detector electrode. rsc.org The analyte, dissolved in a suitable solvent like acetonitrile, is transported to the electrode where it is detected via electrochemical reduction. rsc.org One of the key advantages of this type of sensor is its potential for rapid response times, with reports of detection in under 10 seconds. rsc.org

Furthermore, innovative approaches such as magneto-electrochemistry are being explored for the development of highly sensitive and efficient nitrous oxide sensors. sciathon.org This technology combines electrical and magnetic energy sources to enhance the detection process. sciathon.org The proposed sensor would contain magnetic nanoparticles embedded in a carbon surface, acting as the sensing electrode. sciathon.org The presence of a weak magnetic field can induce and enhance the conductivity of these particles, leading to a faster and more sensitive response to the analyte. sciathon.org

Optical Sensors:

Optical sensor technologies provide an alternative and often non-invasive method for detecting anesthetic gases. A fast-responding, fiber-optic based sensing system has been developed for halothane. rsc.org This system operates on the principle of ultraviolet (UV) absorption. rsc.org UV radiation at a specific wavelength (230 nm) is passed through a gas flow-through cell containing halothane. rsc.org The intensity of the UV light that passes through the cell is then measured using a fluorescent polymer film. rsc.org This sensor is capable of operating over the medically important concentration range of 0–3% and has a fast response time, making it suitable for applications such as end-tidal respiratory gas measurements. rsc.org

For nitrous oxide, a novel intrinsic gas sensor based on Plastic Optical Fiber (POF) has been developed. dtic.mil This sensor has demonstrated the ability to detect and measure the relative concentration of nitrous oxide in oxygen mixtures across a wide range, from 0 to 100 volume percent (V%). dtic.mil The sensor exhibits a sensitivity of approximately –2.32 x 10⁻³ dB/V% and a rapid response time of about 10 seconds. dtic.mil The use of POF makes this technology robust and suitable for the electromagnetically sensitive environment of surgical rooms. dtic.mil

| Sensor Type | Analyte | Principle of Operation | Key Features |

| Amperometric | Nitrous Oxide | Electrochemical Reduction | Fast response time (<10s) |

| Magneto-electrochemical | Nitrous Oxide | Enhanced conductivity via magnetic field | High efficiency and sensitivity |

| Fiber-Optic (UV Absorption) | Halothane | Ultraviolet Absorption | Fast response, suitable for end-tidal measurements |

| Plastic Optical Fiber (POF) | Nitrous Oxide | Intrinsic Gas Sensing | Wide detection range (0-100 V%), robust |

This table summarizes the different types of electrochemical and optical sensors developed for the detection of halothane and nitrous oxide, highlighting their operational principles and key features.

In Vitro and In Vivo Electrophysiological Recording Techniques for Neuronal Activity

Electrophysiological recording techniques are indispensable for investigating the effects of halothane and nitrous oxide on neuronal activity at both the cellular and network levels. These methods allow for the direct measurement of electrical signals in the brain, providing crucial data on how anesthetics modulate neuronal function.

In Vitro Studies:

In vitro electrophysiological recordings, typically performed on brain slices, offer a controlled environment to study the specific actions of anesthetics on individual neurons and synaptic transmission. Studies on rat hippocampal pyramidal neurons and inhibitory interneurons have shown that halothane can have complex effects. nih.gov For instance, while halothane has minimal effects on the resting membrane potentials of these neurons, it significantly depresses the amplitudes of excitatory postsynaptic potentials (EPSPs) and increases the amplitudes of inhibitory postsynaptic potentials (IPSPs). nih.gov This suggests that halothane enhances GABAergic synaptic inhibition while depressing excitatory transmission. nih.gov

Furthermore, halothane has been observed to have little effect on the action potential discharge activity of both pyramidal cells and interneurons in response to depolarizing current injections. researchgate.net However, it does increase the failure rate of synaptically evoked action potentials. nih.gov In studies using reconstructed synapses between identified neurons from Lymnaea stagnalis, halothane has been shown to depress synaptic transmission, with evidence suggesting a presynaptic site of action. nih.gov

In Vivo Studies:

In vivo electrophysiology allows for the study of neuronal activity in the context of the intact, living brain. This technique provides unsurpassed temporal resolution, enabling the definition of neuronal activity with millisecond and sub-millisecond precision. youtube.com It is a powerful tool for understanding how anesthetics affect brain states, such as the transition between wakefulness and anesthesia.

Research on the effects of nitrous oxide on the nervous system has utilized in vivo electrophysiological approaches. While much of the research focuses on the neurotoxic effects of nitrous oxide abuse, which can lead to peripheral neuropathy characterized by both axonal and demyelinating injuries, the fundamental techniques are relevant to understanding its anesthetic properties. nih.gov Electrophysiological studies in these cases reveal decreased sensory and motor nerve conduction velocities and reduced action potentials. nih.gov

In the broader context of anesthesia research, in vivo recordings are crucial for examining how anesthetics modulate cortical activity and disrupt the slow oscillations associated with sleep-like states to promote the desynchronized activity characteristic of wakefulness. nih.govmdpi.com

| Technique | Preparation | Key Findings for Halothane | Key Findings for Nitrous Oxide |

| In Vitro Electrophysiology | Brain Slices, Reconstructed Synapses | Depresses EPSPs, enhances IPSPs, increases failure rate of evoked action potentials. nih.gov | - |

| In Vivo Electrophysiology | Intact Animal | - | Chronic exposure can lead to sensory and motor nerve injury with decreased conduction velocities. nih.gov |

This table provides a summary of the key findings from in vitro and in vivo electrophysiological studies on the neuronal effects of halothane and nitrous oxide.

Environmental Research and Atmospheric Chemistry of Halothane and Nitrous Oxide

Atmospheric Lifetimes and Environmental Degradation Pathways

The environmental impact of an atmospheric pollutant is significantly influenced by its atmospheric lifetime, which determines the duration it can exert its effects. Halothane (B1672932) has a relatively short atmospheric lifetime, estimated to be between 4 and 21.4 years, with some sources citing a lifetime as short as one year. nih.govoup.comwikipedia.org Its degradation in the troposphere occurs through two primary pathways: reaction with hydroxyl (OH·) radicals and UV photolysis. nih.govoup.com Halothane exhibits distinct UV absorption in the 200-350 nm range, which contributes to its breakdown by sunlight. nih.govoup.com

In stark contrast, nitrous oxide (N₂O) is characterized by a much longer atmospheric lifetime, averaging between 114 and 121 years. asahq.orgworldbank.orgthevillatreatmentcenter.comiisd.org This extended persistence is due to its high stability in the troposphere. unep.org The primary removal mechanism for nitrous oxide is photolysis in the stratosphere, where it is broken down by solar radiation at higher altitudes. unep.org A portion of stratospheric N₂O is converted to nitrogen oxides (NOx), which play a crucial role in ozone chemistry. unep.org

| Compound | Atmospheric Lifetime (Years) |

|---|---|

| Halothane | 1 - 21.4 |

| Nitrous Oxide | 114 - 121 |

Ozone Depletion Potential (ODP) and Stratospheric Impact Assessment

Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone, with the reference compound, CFC-11, having an ODP of 1.0. Both halothane and nitrous oxide contribute to ozone depletion, but through different mechanisms and to varying extents.

Halothane, as a halogenated compound containing bromine and chlorine, has a notable potential for ozone destruction. nih.govnih.gov Its ODP has been reported to be between 0.36 and 1.56. oup.comwikipedia.orgnih.govfuturelearn.com Despite a shorter atmospheric lifetime compared to CFCs, its bromine content makes it a potent ozone-depleting substance. oup.com It is estimated that halothane is responsible for approximately 1% of the total depletion of the stratospheric ozone layer. nih.govwikipedia.org

The significant ozone-depleting capacity of halothane is primarily due to the presence of a bromine atom in its molecular structure. nih.govoup.com When halothane reaches the stratosphere, it undergoes photolysis, releasing bromine atoms. dcu.ie These bromine atoms are highly efficient catalysts in ozone destruction cycles. copernicus.org A single bromine atom can destroy thousands of ozone molecules before it is eventually removed from the stratosphere, making bromine-containing compounds like halothane particularly damaging to the ozone layer, far more so on a per-atom basis than chlorine. oup.comcopernicus.org

With the phasing out of CFCs, nitrous oxide has emerged as the dominant anthropogenic ODS. unep.orgfuturelearn.comeia-international.orgresearchgate.net The primary source of the ozone-depleting nitrogen oxides (NOx) in the stratosphere is the breakdown of nitrous oxide that migrates from the troposphere. unep.org Unlike CFCs and other halogenated compounds, N₂O is not regulated by the Montreal Protocol. iisd.orgeia-international.org Given its long atmospheric life and increasing anthropogenic emissions, primarily from agriculture, N₂O poses a continuing threat to the recovery of the ozone layer. iisd.orgunep.orgeia-international.org

Global Warming Potential (GWP) and Greenhouse Gas Effects

Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to carbon dioxide (CO₂), which has a GWP of 1. asahq.orgepa.gov Both halothane and nitrous oxide are potent greenhouse gases that absorb infrared radiation, contributing to the warming of the atmosphere. nih.govnih.govnih.gov

Nitrous oxide is the third most important greenhouse gas after carbon dioxide and methane. eia-international.org It has a 100-year GWP of approximately 265 to 273, reflecting its high efficiency in trapping heat and its long atmospheric persistence. asahq.orgeia-international.orgepa.govenergysecurity.gov.uk It is responsible for about 7-10% of the net global warming since the industrial revolution. unep.orgnih.gov

When evaluating the climate impact of inhalational anesthetics, it is crucial to compare their GWPs. Among commonly used agents, desflurane (B1195063) has the highest GWP, followed by isoflurane, nitrous oxide, and sevoflurane (B116992). asahq.org While halothane's GWP is lower than many modern agents, nitrous oxide's impact is significant, especially considering the large quantities often used. asahq.orgasahq.org

| Anesthetic Agent | Atmospheric Lifetime (Years) | GWP (100-year horizon) |

|---|---|---|

| Desflurane | 14 | 2540 |

| Isoflurane | 3.2 | 510 - 539 |

| Nitrous Oxide (N₂O) | 114 | 265 - 273 |

| Sevoflurane | 1.1 - 2 | 130 - 144 |

| Halothane | 1 | 50 |

Data compiled from sources. wikipedia.orgasahq.orgmdpi.com

The healthcare sector, and specifically anesthesia practice, contributes to anthropogenic climate change through the release of anesthetic gases. asahq.orgresearchgate.net Although the total contribution from inhaled anesthetics to global greenhouse gas emissions is estimated to be small, ranging from 0.01% to 0.1%, their high GWPs make their impact non-negligible. asahq.orgasahq.org In high-income countries, anesthetic gases can account for up to 5% of a hospital's carbon footprint and 50% of the emissions from perioperative departments. asahq.org Because these gases are minimally metabolized, the vast majority of what is administered is exhaled and vented into the atmosphere, contributing directly to global warming. asahq.orgfiercehealthcare.com The cumulative impact of these stable compounds is a growing concern for forcing climate change. nih.gov

Atmospheric Monitoring and Trends in Environmental Concentrations

Continuous monitoring of atmospheric trace gases is crucial for understanding the environmental impact of anthropogenic emissions, including those from medical applications. Both halothane and nitrous oxide have been subject to atmospheric surveillance, revealing distinct trends in their environmental concentrations driven by changes in clinical practice and industrial and agricultural activities.

Research has shown a decline in the atmospheric concentration of halothane. A 2015 study reported that the atmospheric concentration of halothane was 0.0092 parts per trillion (ppt) in 2014. This downward trend is attributed to the decreasing use of halothane in anesthesia worldwide, as it has been largely replaced by newer halogenated agents.

In contrast, the atmospheric concentration of nitrous oxide (N₂O) has been steadily increasing. Global atmospheric concentrations of N₂O have risen from pre-industrial levels of approximately 270 parts per billion (ppb) to over 336 ppb in 2022. While the primary driver of this increase is agricultural activities, medical use contributes an estimated 1% to 3% of global N₂O emissions. Long-term monitoring by agencies such as the National Oceanic and Atmospheric Administration (NOAA) Global Monitoring Laboratory confirms this persistent upward trend.

Interactive Data Table: Atmospheric Concentration Trends of Halothane and Nitrous Oxide

| Compound | Reported Concentration | Year | Trend | Primary Anthropogenic Sources |

| Halothane | 0.0092 ppt | 2014 | Decreasing | Anesthesia |

| Nitrous Oxide | ~270 ppb | Pre-industrial | Increasing | Agriculture, Industry, Anesthesia |

| >336 ppb | 2022 |

Future Directions and Emerging Research Avenues

Development of Advanced Computational Modeling and Simulation Frameworks

The future of understanding anesthetic action lies in the continued development and application of sophisticated computational models. These frameworks offer a powerful lens through which to examine the molecular interactions of halothane (B1672932) and nitrous oxide with their biological targets.

Molecular Dynamics and Quantum Chemistry:

Advanced computational methods are crucial for predicting and visualizing the binding of volatile anesthetics like halothane to proteins. nih.gov Techniques such as molecular dynamics (MD) simulations and quantum-chemical modeling are being employed to investigate the binding energies and specific interaction sites of anesthetics on proteins like tubulin. nih.govnih.gov These simulations can identify putative binding pockets and estimate the persistence of these interactions over time, providing a dynamic view of anesthetic-protein engagement. nih.gov For instance, computational studies have successfully predicted that volatile anesthetics bind to hydrophobic pockets in proteins such as calmodulin, a finding that has been experimentally verified. nih.gov

Future research will likely focus on refining these models to more accurately represent the complex biological milieu. This includes incorporating the influence of the lipid membrane, water molecules, and the synergistic effects of multiple anesthetic agents. By simulating the behavior of halothane and nitrous oxide at the quantum level, researchers can gain a deeper understanding of the forces driving their binding to specific amino acid residues within protein targets. nih.gov

Predictive Modeling for Anesthetic Potency and Specificity:

A significant goal is to develop computational models that can predict the potency and specificity of anesthetic compounds based on their chemical structure. By analyzing the interactions of known anesthetics like halothane and nitrous oxide with a range of protein targets, machine learning algorithms can be trained to identify the key molecular features that determine anesthetic efficacy. This "systems biology" approach, integrating computational modeling with experimental data from genomics and proteomics, will provide a more holistic understanding of anesthetic mechanisms. nih.gov Such predictive power would revolutionize anesthetic drug discovery, allowing for the in silico screening of novel compounds with improved therapeutic profiles and reduced side effects.

Innovation in Novel Spectroscopic and Analytical Methodologies for Anesthetic Research

New and evolving spectroscopic techniques are set to provide unprecedented insights into the real-time interactions of anesthetic agents within biological systems. These methods offer the potential to observe the subtle conformational changes in proteins and membranes induced by halothane and nitrous oxide.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

Solution NMR spectroscopy is a powerful tool for studying protein-protein and protein-ligand interactions at atomic resolution. nih.govspringernature.comnih.govwikipedia.org It can be used to map the binding interfaces of protein complexes and determine binding affinities. springernature.comresearchgate.net For instance, 15N NMR relaxation dispersion measurements have revealed that halothane can affect the motion of proteins on the microsecond-millisecond timescale, suggesting that anesthetics can act by altering protein dynamics. nih.gov Future applications of high-resolution NMR will likely involve studying larger and more complex protein systems, such as intact ion channels embedded in lipid bilayers. This will provide a more physiologically relevant picture of how halothane and nitrous oxide modulate the function of their targets.

Advanced Infrared Spectroscopy:

Infrared (IR) spectroscopy has proven useful for probing the molecular environment of nitrous oxide in biological tissues. nih.gov By analyzing the vibrational frequencies of the N-N-O bond, researchers can distinguish between N2O molecules dissolved in aqueous environments and those interacting with less polar regions within proteins and lipids. nih.gov Studies have identified multiple, distinct environments for nitrous oxide in brain tissue, suggesting interactions with various cellular components. nih.gov Furthermore, IR spectroscopy has been used to characterize specific hydrophobic binding sites for nitrous oxide within proteins like myoglobin (B1173299) and hemoglobin, and has detected N2O-induced conformational changes in some proteins. researchgate.netnih.gov Future advancements in time-resolved IR spectroscopy could allow for the real-time tracking of anesthetic binding and the subsequent conformational changes in target proteins.

Comprehensive Elucidation of Broader Receptor and Protein Interaction Networks

While specific targets for halothane and nitrous oxide have been identified, a complete understanding of their anesthetic effects requires a broader perspective on their interaction networks. The principle of anesthetic action is moving beyond a single-receptor model to a more nuanced view of widespread effects on multiple protein families and cellular pathways.

Expanding the Scope of Known Targets:

Research has identified several classes of proteins as potential targets for general anesthetics, including ligand-gated ion channels (such as GABA-A receptors), voltage-gated ion channels, and two-pore domain potassium channels. nih.govstanford.edu Halothane, for example, is known to interact with G protein-coupled receptors and potassium channels. drugbank.com Nitrous oxide is recognized as an inhibitor of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Future research will aim to identify a more complete repertoire of protein targets for both halothane and nitrous oxide. This will involve high-throughput screening methods and proteomics approaches to systematically identify proteins that bind to these anesthetics.

Investigating Allosteric Modulation and Synergistic Effects:

A key area of future investigation is the allosteric modulation of protein function by anesthetics. Anesthetics may not always bind to the primary active site of a protein but can influence its function by binding to a distant, allosteric site. Understanding these allosteric mechanisms is crucial for explaining the diverse effects of anesthetics. Furthermore, the synergistic interaction between halothane and nitrous oxide, where their combined effect is greater than the sum of their individual effects, needs to be explored at the molecular level. nih.gov Future studies will likely focus on how the binding of one anesthetic agent to a protein target influences the binding and effect of the other.

The following table summarizes some of the key protein targets for halothane and nitrous oxide:

| Anesthetic Agent | Primary Protein Targets |

| Halothane | GABA-A Receptors, Glycine Receptors, Potassium Channels, G protein-coupled receptors |

| Nitrous Oxide | NMDA Receptors |

Further Investigation of Transcriptomic and Proteomic Effects in Model Systems

The administration of anesthetics can induce changes in gene expression and protein synthesis, which may contribute to both the desired anesthetic state and potential side effects. A systems-level understanding of these changes is a critical frontier in anesthesia research.

Systems Biology Approaches:

The field of "systems anesthesiology" is emerging, which integrates computational modeling with experimental data from genomics, proteomics, and cell biology to create a comprehensive picture of how anesthetics affect the whole organism. nih.gov This approach will be invaluable for understanding the complex interplay of molecular, cellular, and network-level effects of halothane and nitrous oxide. By analyzing the global changes in gene and protein expression in response to these anesthetics, researchers can identify key pathways and networks that are modulated during anesthesia.

Model Organism Studies:

Model organisms such as yeast, nematodes, and fruit flies are being used to genetically dissect the mechanisms of anesthetic action. oup.com These organisms allow for large-scale genetic screens to identify genes that confer sensitivity or resistance to anesthetics. The identification of these genes can then point to novel protein targets and pathways involved in the anesthetic response. Future studies will likely employ more sophisticated genetic tools and multi-organism comparisons to identify conserved mechanisms of anesthetic action.

Research has already shown that anesthesia with halothane and nitrous oxide can alter protein and amino acid metabolism. nih.gov Specifically, studies in dogs have indicated that this combination can decrease the rate of whole-body protein synthesis and increase leucine (B10760876) oxidation, leading to protein catabolism. nih.gov Further investigation into these metabolic effects at the transcriptomic and proteomic levels will provide a more detailed understanding of the physiological impact of these anesthetics.

Integration of Environmentally Conscious Principles into Chemical Research Practices

The environmental impact of anesthetic gases is a growing concern. Both halothane and nitrous oxide have been identified as contributors to atmospheric changes, necessitating a shift towards more sustainable practices in anesthetic research and development.

Environmental Impact of Halothane and Nitrous Oxide:

Halothane, containing chlorine and bromine, has an ozone-depleting potential. nih.gov Nitrous oxide is a significant greenhouse gas and is currently a major contributor to ozone layer depletion. nih.govmdpi.comnih.gov The atmospheric lifetime of nitrous oxide is over 100 years, meaning its impact on the climate is long-lasting. nih.govyoutube.com The healthcare sector as a whole is a major contributor to greenhouse gas emissions, and anesthetic gases are a significant part of that footprint. mdpi.com

Green Chemistry in Anesthetic Development:

The principles of "green chemistry" are being increasingly applied to the pharmaceutical industry to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pfizer.comjptcp.comijpsjournal.commdpi.com In the context of anesthetic research, this involves several strategies:

Developing Greener Synthetic Routes: Designing more efficient and less wasteful syntheses for new anesthetic compounds. paradisiresearch.com

Using Safer Solvents and Reagents: Replacing hazardous chemicals with more environmentally benign alternatives. mdpi.com

Designing Biodegradable Anesthetics: Creating anesthetic molecules that break down into harmless substances in the environment.

Emission Control and Capture: While not directly related to chemical research, developing technologies to capture and recycle or destroy waste anesthetic gases is another important aspect of reducing the environmental impact of anesthesia. mdpi.com

The future of anesthetic research will undoubtedly involve a greater emphasis on environmental sustainability. By integrating the principles of green chemistry into the design and development of new anesthetic agents, the field can move towards providing safe and effective anesthesia while minimizing its impact on the planet.

Q & A

Basic Research Questions

Q. How does the addition of nitrous oxide affect the hemodynamic stability of patients under halothane anesthesia, and what experimental designs are optimal for measuring these interactions?

- Methodological Answer : Use invasive hemodynamic monitoring (e.g., arterial pressure, systemic vascular resistance) during controlled ventilation to isolate drug effects. Studies in patients with valvular heart disease demonstrated no significant hemodynamic changes when 60% N₂O was added to 0.55% end-tidal halothane, but pupillary dilation and norepinephrine elevation suggest catecholaminergic involvement . Comparative protocols should include hexamethonium blockade to differentiate peripheral vs. central sympathetic effects .

Q. What environmental impact metrics should researchers prioritize when assessing halothane and nitrous oxide in clinical studies?

- Methodological Answer : Quantify ozone-depleting potential (ODP) and global warming potential (GWP) using standardized tables. Halothane has an ODP of 1.56 (relative to CFC-11) and GWP of 50 (relative to CO₂), while N₂O has ODP 0.017 and GWP 264. Lifecycle assessments (LCAs) integrating usage volume (e.g., liters/hour) and emission factors are critical for institutional sustainability reporting .

Q. How is the minimum alveolar concentration (MAC) of halothane determined in pediatric populations, and how does nitrous oxide modify this value?

- Methodological Answer : Apply the Dixon up-and-down method with age-adjusted MAC calculations. In infants, halothane MAC in O₂ is 0.94 vol%, decreasing linearly to 0.29 vol% with 75% N₂O. Use mass spectrometry for end-tidal gas validation and ensure at least 10 minutes of equilibration before surgical stimulus .

Q. What experimental models are suitable for studying the synergistic narcotic effects of halothane and nitrous oxide?

- Methodological Answer : In vitro models (e.g., bacterial or mammalian cell cultures) can assess growth inhibition synergism. Dose-response curves show additive narcotic potency when 75% N₂O is equated to 0.6% halothane. Parallel curve analysis and equi-narcotic replotting are recommended .

Advanced Research Questions

Q. How do pharmacokinetic interactions between halothane and nitrous oxide influence recovery kinetics, and what protocols quantify the "reversed second gas effect"?

- Methodological Answer : After halothane cessation, abrupt N₂O discontinuation accelerates halothane elimination via increased tidal volume (522 mL → 557 mL) and alveolar dilution. Monitor end-tidal halothane (FE/FE₀) with UV gas analyzers and compare decay rates under N₂O vs. N₂ conditions .

Q. What toxicological endpoints should be prioritized when evaluating occupational exposure to halothane-nitrous oxide mixtures?

- Methodological Answer : Chromosomal damage in spermatogonia and bone marrow cells occurs at 1 ppm halothane + 50 ppm N₂O. Use Ames tests for mutagenicity and rodent models for fertility impacts. Human studies show cognitive-motor deficits at 50 ppm N₂O, necessitating NIOSH-compliant exposure monitoring .

Q. How do neurophysiological monitoring tools (e.g., EEG entropy) differentiate anesthetic depth when nitrous oxide is combined with halothane?

- Methodological Answer : Response entropy (RE) and state entropy (SE) increase significantly at 1.0 MAC halothane with 66% N₂O, unlike isoflurane/sevoflurane. Use randomized crossover designs (air/O₂ vs. N₂O/O₂) and validate with Bispectral Index (BIS) to avoid misinterpretation of hypnosis .